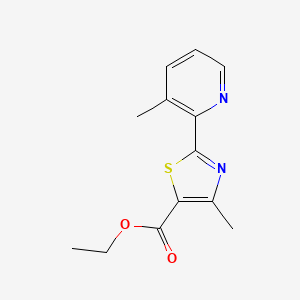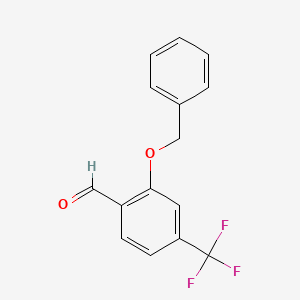
2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde
Übersicht
Beschreibung
2-(Trifluoromethyl)benzaldehyde is a clear colorless to light yellow liquid . It has a molecular formula of C8H5F3O .
Synthesis Analysis
While specific synthesis methods for 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde were not found, a method for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)benzaldehyde is C8H5F3O . The InChI Key is ZDVRPKUWYQVVDX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)benzaldehyde is a clear colorless to light yellow liquid . It has a refractive index of 1.4650 to 1.4670 (20°C, 589 nm) .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
- Regio-Selective Formylation: Benzaldehydes, including variants like 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde, are important in synthetic organic chemistry for the synthesis of natural products and pharmaceutical drugs. A study by Boga, Alhassan, and Hesk (2014) describes a methodology for the synthesis of functionalized benzaldehydes.
- Benzyl Ethers Production: Poon and Dudley (2006) describe a method using a stable, neutral organic salt for converting alcohols into benzyl ethers, highlighting the role of benzyloxy compounds like this compound in this process (Poon & Dudley, 2006).
Catalysis and Material Science
- Microporous Polyaminals Synthesis: Li, Zhang, and Wang (2016) explored the use of benzaldehydes, including 4-trifluoromethylbenzaldehyde, for creating microporous polyaminal networks with high CO2 adsorption capabilities (Li, Zhang, & Wang, 2016).
- NiFe2O4 Nanoparticles in Oxidation Reactions: Iraqui, Kashyap, and Rashid (2020) studied the use of NiFe2O4 nanoparticles as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde, which is relevant for compounds like this compound (Iraqui, Kashyap, & Rashid, 2020).
Medicinal Chemistry and Drug Design
- Suzuki-Miyaura Coupling Reaction: A study by Bölcskei, Andrea, and Keglevich (2022) highlighted the use of benzyloxy-benzaldehydes in the synthesis of heteroaryl-substituted compounds, which can be crucial in drug design (Bölcskei, Andrea, & Keglevich, 2022).
Environmental Applications
- Photocatalytic Conversion of Alcohols: Lima et al. (2017) investigated the selective photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride, relevant to derivatives like this compound (Lima et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Trifluoromethyl compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that the study and application of trifluoromethyl compounds, including 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde, could have significant future directions in the field of pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2-phenylmethoxy-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWAVEBWNHDPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



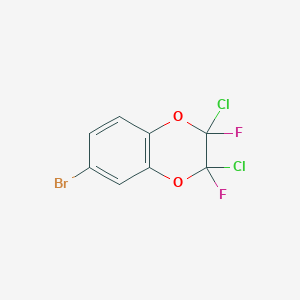
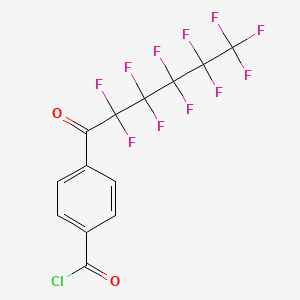
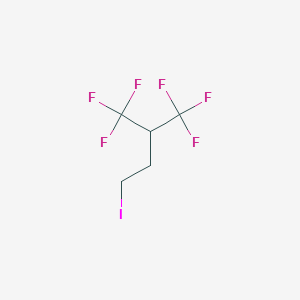
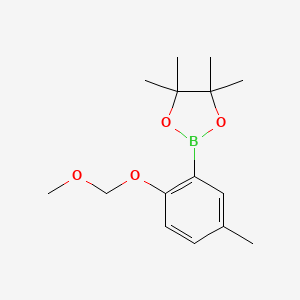

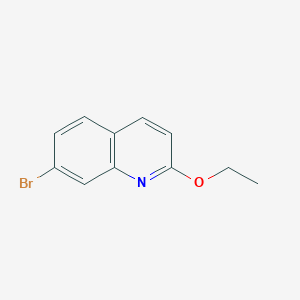



![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)

